molecular formula C10H12O5 B14489085 Diprop-2-en-1-yl oxirane-2,3-dicarboxylate CAS No. 63507-42-6

Diprop-2-en-1-yl oxirane-2,3-dicarboxylate

Cat. No.: B14489085
CAS No.: 63507-42-6
M. Wt: 212.20 g/mol
InChI Key: WZMILQWGNLNIKZ-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl oxirane-2,3-dicarboxylate is a chemical compound that belongs to the class of oxirane derivatives It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl oxirane-2,3-dicarboxylate typically involves the reaction of an appropriate dicarboxylic acid with an epoxide precursor. One common method is the reaction of maleic anhydride with allyl alcohol in the presence of a catalyst to form the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

Diprop-2-en-1-yl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Diprop-2-en-1-yl oxirane-2,3-dicarboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl oxirane-2,3-dicarboxylate
  • Diethyl oxirane-2,3-dicarboxylate
  • Dipropyl oxirane-2,3-dicarboxylate

Uniqueness

Diprop-2-en-1-yl oxirane-2,3-dicarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. The allyl group can participate in additional chemical reactions, providing versatility in synthetic applications.

Properties

CAS No.

63507-42-6

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

bis(prop-2-enyl) oxirane-2,3-dicarboxylate

InChI

InChI=1S/C10H12O5/c1-3-5-13-9(11)7-8(15-7)10(12)14-6-4-2/h3-4,7-8H,1-2,5-6H2

InChI Key

WZMILQWGNLNIKZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1C(O1)C(=O)OCC=C

Origin of Product

United States

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